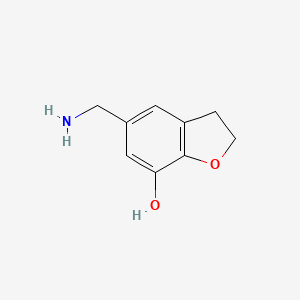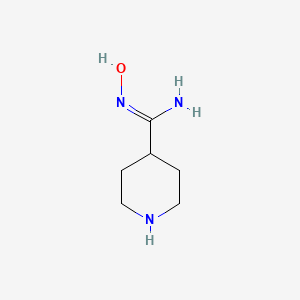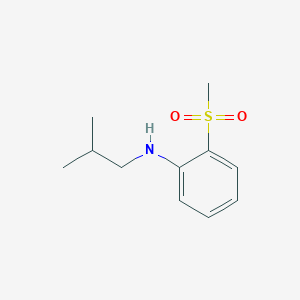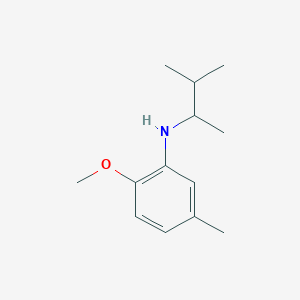![molecular formula C9H18N2 B13308307 N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine is a chemical compound with the molecular formula C9H18N2 It is known for its unique structure, which includes a cyclopropyl group attached to an aminoethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine typically involves the reaction of cyclopropylamine with N-methylcyclopropanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the efficient and consistent production of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding amine oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may be used to investigate the role of cyclopropyl groups in biological systems.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling events. The presence of the cyclopropyl group can enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Cyclopropylamino)ethyl]-N-(3-methylbutyl)cyclopropanamine
- N-{2-[cyclopropyl(methyl)amino]ethyl}cyclopropanamine dihydrochloride
Uniqueness
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine is unique due to its specific structural features, such as the presence of both cyclopropyl and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a versatile research tool and industrial chemical.
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
N,N'-dicyclopropyl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H18N2/c1-11(9-4-5-9)7-6-10-8-2-3-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
RBAPMQFNALMKSV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCNC1CC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


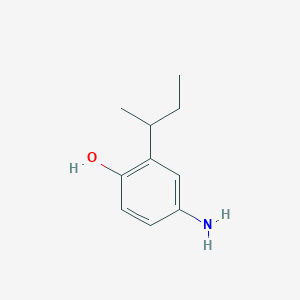


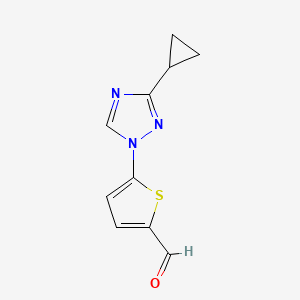
![N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
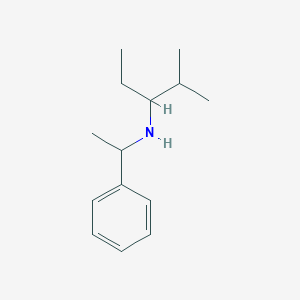
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)

